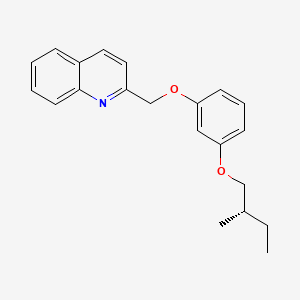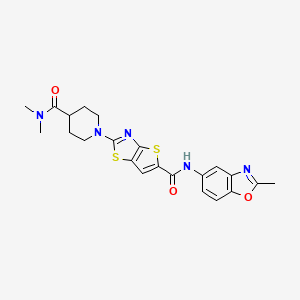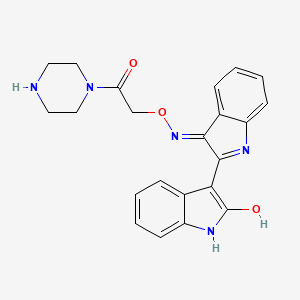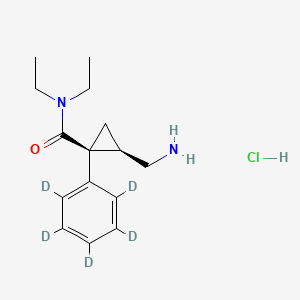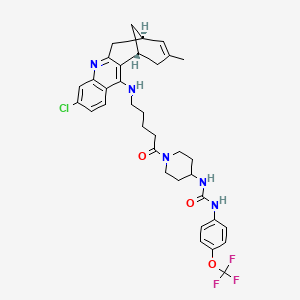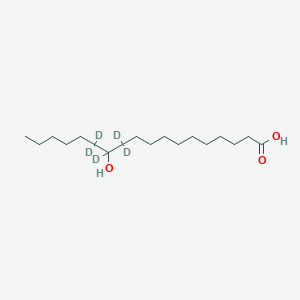
Estrogen receptor antagonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estrogen receptor antagonist 3 is a compound that inhibits the activity of estrogen receptors, particularly estrogen receptor alpha. Estrogen receptors are nuclear receptors that are activated by the hormone estrogen and play a crucial role in the development and progression of certain types of breast cancer. By blocking these receptors, estrogen receptor antagonists can help to prevent the growth and spread of cancer cells.
Vorbereitungsmethoden
The synthesis of estrogen receptor antagonist 3 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of a palladium-catalyzed cross-coupling reaction to form the core structure of the compound. This is followed by various functional group modifications to achieve the desired antagonist properties. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Estrogen receptor antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Estrogen receptor antagonist 3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure and function of estrogen receptors and to develop new synthetic methods for related compounds.
Biology: It is used to investigate the role of estrogen receptors in various biological processes, including cell growth, differentiation, and apoptosis.
Medicine: It is used in the development of new therapies for estrogen receptor-positive breast cancer and other hormone-related diseases.
Industry: It is used in the production of pharmaceuticals and other products that target estrogen receptors.
Wirkmechanismus
Estrogen receptor antagonist 3 exerts its effects by binding to estrogen receptors and preventing the hormone estrogen from activating them. This blocks the transcriptional activity of the receptors and inhibits the expression of genes that promote cell growth and survival. The compound also promotes the degradation of estrogen receptors, further reducing their activity. The molecular targets and pathways involved include the estrogen receptor alpha and various co-regulatory proteins that modulate its activity .
Vergleich Mit ähnlichen Verbindungen
Estrogen receptor antagonist 3 is unique in its ability to completely block the activity of estrogen receptors without any agonist effects. This distinguishes it from other compounds such as tamoxifen, which has partial agonist activity and can sometimes promote the growth of cancer cells. Similar compounds include:
Fulvestrant: Another estrogen receptor antagonist that also promotes receptor degradation but has different pharmacokinetic properties.
Elacestrant: A selective estrogen receptor degrader that is orally bioavailable and used to treat advanced breast cancer.
Palazestrant: A complete estrogen receptor antagonist with superior pharmacokinetic properties and efficacy in preclinical models.
Eigenschaften
Molekularformel |
C26H29BF6N4O2 |
|---|---|
Molekulargewicht |
554.3 g/mol |
IUPAC-Name |
[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-yl]boronic acid |
InChI |
InChI=1S/C26H29BF6N4O2/c1-14-7-19-18-8-15(27(38)39)3-4-22(18)35-24(19)25(37(14)13-26(31,32)33)23-20(29)9-16(10-21(23)30)34-17-11-36(12-17)6-2-5-28/h3-4,8-10,14,17,25,34-35,38-39H,2,5-7,11-13H2,1H3/t14-,25-/m1/s1 |
InChI-Schlüssel |
XSDJPQDCVAANRX-DLUDVSRJSA-N |
Isomerische SMILES |
B(C1=CC2=C(C=C1)NC3=C2C[C@H](N([C@@H]3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O |
Kanonische SMILES |
B(C1=CC2=C(C=C1)NC3=C2CC(N(C3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





